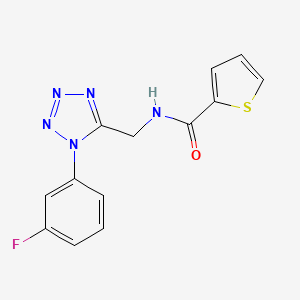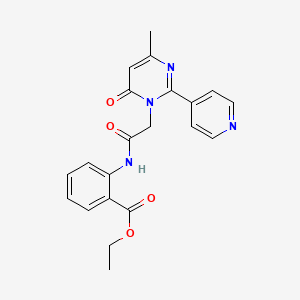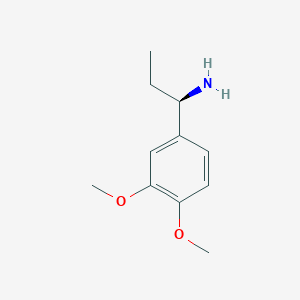![molecular formula C18H20N2O2 B2693685 (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-67-7](/img/structure/B2693685.png)
(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons . These rings are present in important biological molecules like histidine and histamine . The compound also contains a methanol group attached to the imidazole ring, and a dimethylphenoxyethyl group attached to the other nitrogen of the imidazole ring.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, imidazole rings can be synthesized using a variety of methods . One common method is the condensation of glyoxal, formaldehyde, and ammonia .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the methanol group, and the dimethylphenoxyethyl group. The presence of these groups would likely be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
Imidazole rings are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the imidazole ring could contribute to its basicity, while the methanol group could make it more polar .Wissenschaftliche Forschungsanwendungen
Synthesis of Functional Molecules
Imidazoles are key components in the synthesis of functional molecules used in various everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, and these methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
3. Dyes for Solar Cells and Other Optical Applications Emerging research into dyes for solar cells and other optical applications has seen the use of imidazoles . Their versatility and utility in these areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .
Functional Materials
Imidazoles are being deployed in the development of functional materials . Their unique properties make them suitable for a variety of applications in this field .
Catalysis
Imidazoles are also used in catalysis . Their unique chemical structure allows them to act as effective catalysts in a variety of chemical reactions .
Anticancer Therapy
The epidermal growth factor receptor (EGFR) enzyme plays a critical role in governing the cell cycle, positioning it as a promising target for the development of anticancer drugs . Innovative EGFR inhibitors, which could potentially include imidazole derivatives, have potential applications in anticancer therapy .
Antiviral Activity
Indole derivatives, which include imidazoles, have shown antiviral activity . This makes them a potential area of interest for the development of new antiviral drugs .
Anti-inflammatory and Antioxidant Activities
Indole derivatives have also shown anti-inflammatory and antioxidant activities . This suggests potential applications in the treatment of inflammatory diseases and conditions related to oxidative stress .
Wirkmechanismus
Target of action
Imidazole derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of action
The mode of action of imidazole derivatives can vary widely. Some imidazole derivatives have been found to inhibit certain enzymes, while others might interact with receptors or other cellular targets .
Biochemical pathways
Imidazole derivatives can affect various biochemical pathways, depending on their specific targets. For example, some imidazole derivatives have been found to inhibit the polymerization of tubulin, a protein involved in cell division .
Pharmacokinetics
The ADME properties of imidazole derivatives can vary widely, depending on their specific structures and functional groups. Some imidazole derivatives might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action. For example, imidazole derivatives that inhibit tubulin polymerization can disrupt cell division and have antiproliferative effects .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-8-15(11-14(13)2)22-10-9-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDIFJRFXAKUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)

![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2693610.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)


![3-chloro-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2693617.png)
![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)


![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/no-structure.png)
